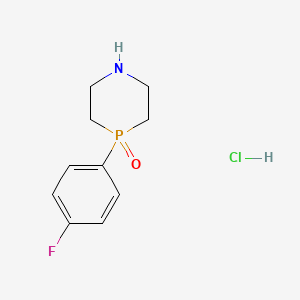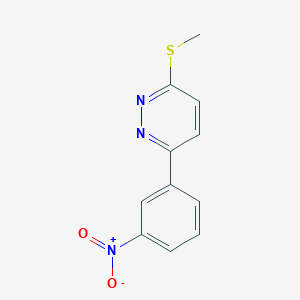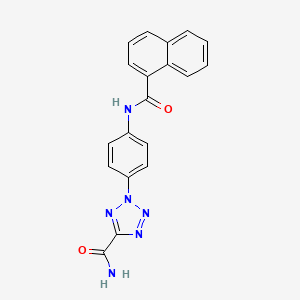
2-(4-(1-naphthamido)phenyl)-2H-tetrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-(1-naphthamido)phenyl)-2H-tetrazole-5-carboxamide” is a complex organic molecule. Based on its name, it likely contains a naphthamido group and a tetrazole group, both of which are common in various organic compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have a complex three-dimensional structure due to the presence of the naphthamido and tetrazole groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions occur. It could potentially undergo a variety of reactions, including those typical of naphthamido and tetrazole compounds .Scientific Research Applications
Synthesis and Characterization
Research on compounds structurally related to "2-(4-(1-naphthamido)phenyl)-2H-tetrazole-5-carboxamide" involves detailed synthesis and characterization processes. These compounds are synthesized through complex chemical reactions, starting from basic materials like o-phenylenediamine and naphthene-1-acetic acid. The synthesized compounds are then characterized using techniques such as IR, NMR, Mass spectrometry, and elemental analysis to determine their structural and chemical properties (Salahuddin et al., 2014).
Anticancer Evaluation
Some derivatives have been evaluated for their anticancer properties. For instance, compounds derived from similar synthesis processes have shown activity against various cancer cell lines, including breast cancer. These evaluations are carried out using in vitro methods and can highlight potential therapeutic applications (Salahuddin et al., 2014).
Antibacterial Properties
Derivatives of naphthalene-carboxamide have been prepared and tested for their antimicrobial properties, showing effectiveness against pathogenic strains such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). These findings suggest potential applications in developing new antibacterial agents (Pitucha et al., 2011).
Electrochemical and Photophysical Applications
Certain naphthalene-cored dicarboxamides have been studied for their electrochemical and electrochromic properties, revealing potential applications in developing new materials for electronic devices. These compounds can undergo electropolymerization to form electroactive films, which exhibit reversible electrochemical oxidation processes and strong color changes upon electro-oxidation (Hsiao et al., 2017).
Synthesis of Fluoronaphthoic Acids
Related research includes the synthesis of mono- and difluoronaphthoic acids, which are structural units found in biologically active compounds. These acids are synthesized through novel routes and have implications in the development of new pharmacologically active molecules (Tagat et al., 2002).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-[4-(naphthalene-1-carbonylamino)phenyl]tetrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N6O2/c20-17(26)18-22-24-25(23-18)14-10-8-13(9-11-14)21-19(27)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H2,20,26)(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGQRXRJSGOWTJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC=C(C=C3)N4N=C(N=N4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-(N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)sulfamoyl)benzoate](/img/structure/B2882427.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2882428.png)
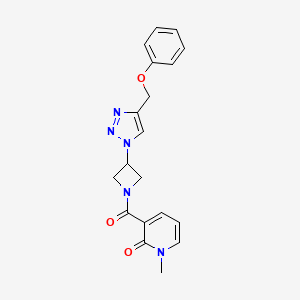
![2-[1-(2,3-dimethylphenyl)imidazol-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2882432.png)
![6-Methyl-2-{4-[3-(trifluoromethyl)benzoyl]piperazin-1-yl}-1,3-benzothiazole](/img/structure/B2882433.png)

![(4-Chlorophenyl)(imidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B2882437.png)

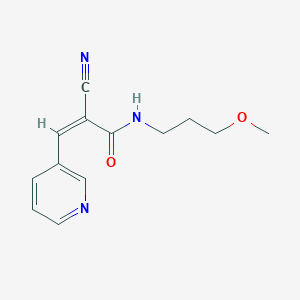
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octane-8-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one](/img/structure/B2882443.png)
